(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanol group. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as Crizotinib, which is used in cancer treatment. The compound's chemical formula is C₈H₇Cl₂F O, and it is classified under the category of chiral alcohols.
The synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanone. Various reducing agents can be employed for this purpose, including sodium borohydride and lithium aluminum hydride, under carefully controlled conditions to maintain the desired stereochemistry. In industrial settings, catalytic hydrogenation processes using chiral catalysts are often utilized to enhance enantioselectivity and yield .
A common synthetic route involves dissolving 2,6-dichloro-3-fluoroacetophenone in ethanol and adding sodium borohydride at room temperature. The reaction mixture is stirred for a specified duration before adjusting the pH and extracting the product using ethyl acetate . This method emphasizes simplicity and high optical purity, achieving yields greater than 99% .
The molecular structure of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol features a central ethanol moiety bonded to a phenyl ring that carries two chlorine substituents and one fluorine substituent. The presence of these halogens significantly influences the compound's reactivity and interaction with biological targets.
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol can participate in various chemical reactions:
The compound's reactivity is largely dictated by its halogen substituents. For instance, nucleophilic substitution reactions can replace chlorine or fluorine with other nucleophiles, expanding its utility in synthetic organic chemistry.
As a pharmaceutical intermediate, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is integral in the synthesis of more complex molecules. Its mechanism of action primarily involves its role as a building block that alters the structure and function of target compounds during synthetic pathways.
The compound has been specifically noted for its use in synthesizing Crizotinib, an anti-tumor drug that targets specific molecular pathways involved in cancer proliferation . Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion—remains crucial for optimizing its application in drug development.
The compound's physical properties make it suitable for various applications in organic synthesis and pharmaceutical development .
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol has several important scientific applications:
This compound's versatility underscores its significance in both academic research and industrial applications.
Chiral alcohols represent a fundamental class of organic compounds characterized by a hydroxyl group attached to a carbon atom with four distinct substituents, conferring handedness to the molecule. These stereogenic centers serve as three-dimensional scaffolds that dictate spatial orientation in molecular interactions, making them indispensable in asymmetric synthesis. The significance of chiral alcohols extends to their role as precursors for complex natural products, chiral auxiliaries, and ligands for catalytic systems [8]. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol exemplifies this category, containing a stereocenter where the hydroxyl-bearing carbon connects to methyl, hydroxyl, hydrogen, and a 2,6-dichloro-3-fluorophenyl group. This specific aryl group features ortho-chlorine atoms that impose steric hindrance and a meta-fluorine atom that influences electronic distribution, collectively impacting both physicochemical behavior and stereoselective transformations [2] [7].
The synthesis of enantiomerically pure forms of this compound demonstrates key stereochemical principles. Biocatalytic reduction using Daucus carota (carrot) root exploits inherent enzymatic machinery—particularly alcohol dehydrogenases (ADHs)—that deliver hydride ions preferentially to the Re face of the prochiral ketone 1-(2,6-dichloro-3-fluorophenyl)ethanone. This bioreduction follows Prelog's rule, yielding the (R)-enantiomer with high optical purity through a process driven by glucose-mediated cofactor regeneration [5]. Alternatively, chemocatalytic approaches employ transition metal complexes with chiral ligands (e.g., BINAP-Ru catalysts) for asymmetric hydrogenation. While efficient, these methods necessitate rigorous exclusion of moisture and oxygen. The structural integrity of the product is confirmed through specific rotation measurements ([α]20D = +15.5° (c=1, CHCl₃)), chiral HPLC analysis, and X-ray crystallography, which reveal a dihedral angle of approximately 24–25° between the aryl plane and the chiral ethanol moiety, influencing molecular packing and stability [2] [3].
Table 1: Comparative Analysis of Synthesis Methods for (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
Method | Catalyst/System | Enantiomeric Excess (%) | Reaction Conditions | Key Advantages | Limitations |
---|---|---|---|---|---|
Biocatalysis | Daucus carota (carrot) | >99 | Aqueous, 25–30°C, pH 6–8 | Renewable catalyst, no external cofactors | Longer reaction times (24–48 h) |
Chemocatalysis | BINAP-Ru complexes | 95–98 | Organic solvent, H₂ (50–100 psi) | High throughput, scalable | Sensitivity to catalyst impurities |
Enzymatic (recombinant) | ADH-LK mutant + GDH | >99.9 | pH 7.0, 30°C | High substrate loading (150 g/L), precision | Requires enzyme expression and purification |
The halogen positioning critically defines molecular conformation and reactivity. Single-crystal X-ray analyses of analogous halogen-substituted aryl ethanols reveal that ortho-chlorine substituents create significant steric encumbrance, forcing the aryl ring out of plane relative to the chiral center. This distortion influences crystal packing via weak C–H···π and halogen···π interactions, as observed in isostructural crystals of related compounds [3]. Additionally, the electron-withdrawing effect of chlorine and fluorine lowers the pKₐ of the adjacent hydroxyl group (predicted pKₐ ≈ 13.30 ± 0.20), enhancing its propensity for nucleophilic substitution or esterification—key transformations in prodrug design [2]. This stereoelectronic profile underscores the compound’s utility as a building block where spatial configuration and halogen-directed reactivity converge to enable precise molecular constructions.
Halogen-substituted chiral aryl ethanols serve as privileged structural motifs in drug design due to their dual capacity for target engagement and synthetic versatility. The halogen atoms—particularly chlorine and fluorine—function as bioisosteres that modulate lipophilicity, membrane permeability, and metabolic stability. Fluorine’s strong electronegativity influences nearby bond polarization and enhances binding affinity through dipole interactions or orthogonal multipolar contacts with protein residues [3] [6]. In (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, the chlorine atoms at the ortho positions provide steric bulk that may restrict conformational flexibility, potentially enhancing selectivity for sterically constrained binding pockets. Meanwhile, the meta-fluorine atom offers a strategic handle for further derivatization via cross-coupling reactions, enabling rapid structural diversification during lead optimization [3].
This compound’s primary pharmaceutical application lies in its role as a chiral synthon for crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for non-small cell lung cancer (NSCLC). The (R)-configuration is essential for proper spatial alignment in the kinase active site during crizotinib assembly. During synthesis, the alcohol undergoes Mitsunobu inversion or chiral resolution to furnish the (S)-configured crizotinib precursor when required, though the (R)-enantiomer itself serves as an intermediate for structural analogs [2] [10]. The synthetic route leverages the hydroxyl group for nucleophilic displacement or ester formation with piperidine derivatives, directly linking the chiral scaffold to the pharmacologically active heterocycle. This modularity underscores the compound’s value in constructing complex therapeutic agents where stereochemistry dictates potency—ALK inhibitors with incorrect chirality exhibit drastically reduced target affinity [2].
Table 2: Medicinal Chemistry Applications of Halogen-Substituted Aryl Ethanol Derivatives
Compound Class | Therapeutic Target | Role of Halogenated Chiral Alcohol | Impact on Drug Properties |
---|---|---|---|
ALK/Ros1 Inhibitors (e.g., crizotinib intermediates) | Non-small cell lung cancer | Stereochemical control for kinase binding | IC₅₀ reduction from µM to nM range in (S)-configured drugs |
β₃-Adrenergic Agonists | Overactive bladder, obesity | Chlorine atoms enhance receptor subtype selectivity | Improved uroselectivity and metabolic stability |
PPARα Agonists | Dyslipidemia, atherosclerosis | Fluorine modulates transactivation potency | Enhanced gene expression profile with reduced off-target effects |
Antifungal Agents | Fungal CYP51 enzymes | Halogens increase membrane penetration | Broader spectrum against azole-resistant strains |
Beyond crizotinib, the compound’s structural framework aligns with emerging drug candidates. The 2,6-dichloro-3-fluorophenyl moiety resembles motifs in protease inhibitors and G-protein-coupled receptor (GPCR) modulators, where halogen bonding augments target engagement. For instance, in β₃-adrenergic agonists for overactive bladder treatment, analogous dichloro-fluorophenyl ethanol derivatives demonstrate enhanced receptor subtype selectivity due to steric complementarity imparted by halogens [6]. Similarly, meta-fluorine substitution appears in peroxisome proliferator-activated receptor alpha (PPARα) agonists targeting dyslipidemia, where it fine-tunes transactivation potency [6]. This versatility highlights halogenated chiral ethanols as "three-dimensional vectors" in drug design—their stereocenters guide pharmacophore orientation while halogens provide tunable molecular properties. The commercial availability of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (priced at ~$25/gram for >98% ee) facilitates rapid analog exploration, though scalable biocatalytic and chemocatalytic methods continue to evolve for industrial production [2] [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1